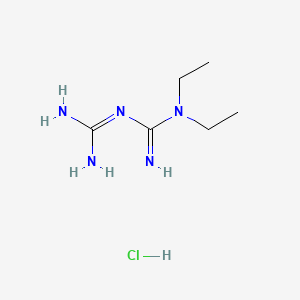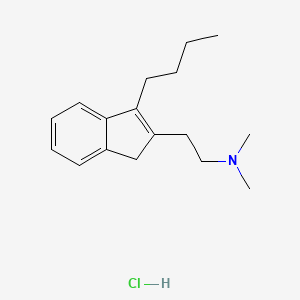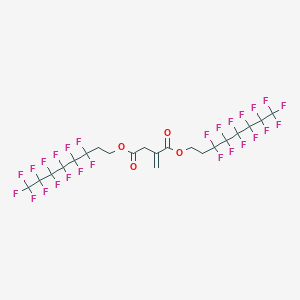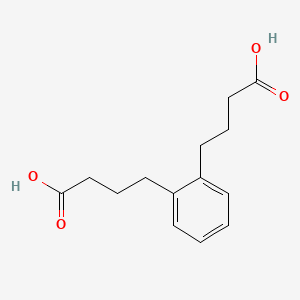
4,4'-(1,2-Phenylene)dibutanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Phenylene)dibutanoic Acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. This compound is a useful research chemical for organic synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Phenylene)dibutanoic Acid typically involves the reaction of 1,2-dibromobutane with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4,4’-(1,2-Phenylene)dibutanoic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,4’-(1,2-Phenylene)dibutanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted aromatic compounds.
科学研究应用
4,4’-(1,2-Phenylene)dibutanoic Acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-(1,2-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other proteins, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
4,4’-(1,3-Phenylene)dibutanoic Acid: This compound has a similar structure but with the phenylene group in the 1,3-position.
4,4’-(1,4-Phenylene)dibutanoic Acid: This compound has the phenylene group in the 1,4-position.
Uniqueness
4,4’-(1,2-Phenylene)dibutanoic Acid is unique due to its specific structural arrangement, which affects its reactivity and interactions with other molecules. The position of the phenylene group influences the compound’s chemical properties and its applications in various fields.
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-[2-(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-3-7-11-5-1-2-6-12(11)8-4-10-14(17)18/h1-2,5-6H,3-4,7-10H2,(H,15,16)(H,17,18) |
InChI 键 |
FQTWXIRTTKHYSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


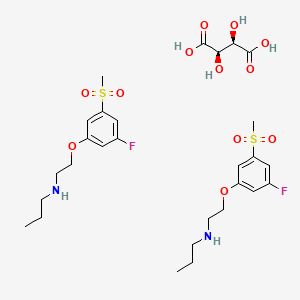
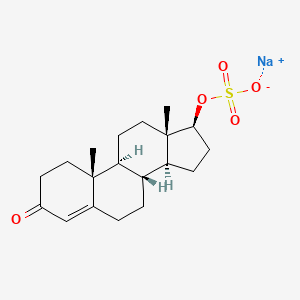
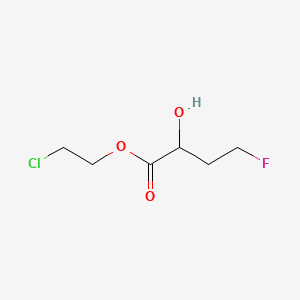
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
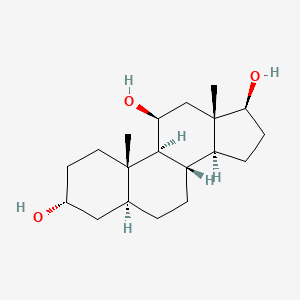
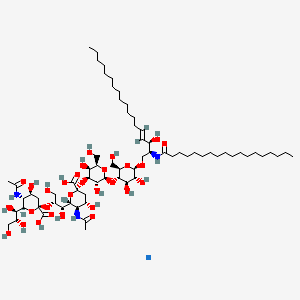
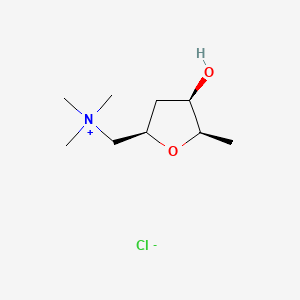
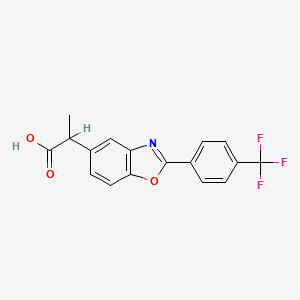
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
